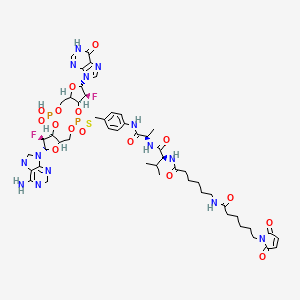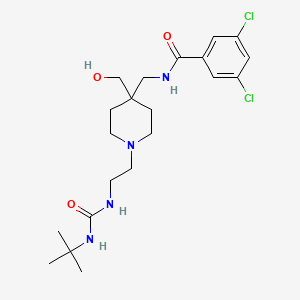![molecular formula C18H11F3N2 B12390640 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 30 is a synthetic compound designed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. This compound is part of a new generation of antimalarial drugs aimed at overcoming drug resistance and improving treatment efficacy. Malaria remains a significant global health challenge, particularly in sub-Saharan Africa, where the majority of cases and deaths occur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 30 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic aldehydes with amines under acidic or basic conditions to form the core scaffold.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of Antimalarial agent 30 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality control. The process may also involve continuous flow chemistry to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Antimalarial agent 30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s functional groups, potentially enhancing its antimalarial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Antimalarial agent 30 with modified functional groups, which may exhibit different levels of antimalarial activity.
Applications De Recherche Scientifique
Antimalarial agent 30 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites at different life stages, including blood and liver stages.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating malaria, particularly in regions with high drug resistance.
Industry: Potential use in developing combination therapies and as a lead compound for designing new antimalarial drugs.
Mécanisme D'action
Antimalarial agent 30 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to synthesize nucleic acids and proteins, leading to its death. Key molecular targets include:
Heme detoxification pathway: The compound inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.
Electron transport chain: Disrupts the parasite’s mitochondrial electron transport chain, impairing its energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A widely used antimalarial drug with a similar mechanism of action but facing widespread resistance.
Artemisinin: A potent antimalarial compound with a different mode of action, often used in combination therapies.
Mefloquine: Another antimalarial agent with a distinct chemical structure and mechanism of action.
Uniqueness
Antimalarial agent 30 is unique due to its novel chemical structure, which allows it to overcome resistance mechanisms that affect other antimalarial drugs. Its ability to target multiple pathways in the parasite makes it a promising candidate for future antimalarial therapies.
Propriétés
Formule moléculaire |
C18H11F3N2 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H |
Clé InChI |
UWDNDJVFLNIMHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
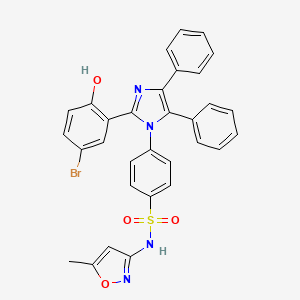
![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)
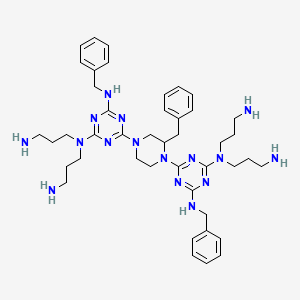
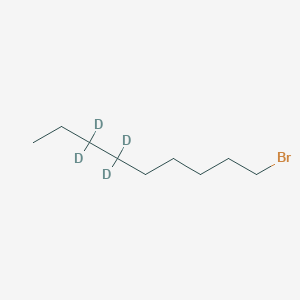
![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
